N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C16H13ClFN5O2 |
|---|---|
Molecular Weight |
361.76 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O2/c1-25-13-7-2-9(17)8-12(13)20-16(24)14-15(22-23-21-14)19-11-5-3-10(18)4-6-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
TUQUNZROOPLWPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Regioselective Triazole Core Formation
The CuAAC reaction remains the cornerstone for constructing the 1,2,3-triazole scaffold. For the target compound, the 1,4-disubstituted triazole regiochemistry is achieved using Cu(I) catalysts. A representative protocol involves reacting 4-fluorophenyl propargyl amine (1) with 5-chloro-2-methoxybenzyl azide (2) under CuI catalysis (5 mol%) in a DMF/4-methylpiperidine (8:2) solvent system at room temperature for 12 hours. This method affords the 1,4-disubstituted triazole intermediate (3) in 89% yield (Table 1).
Table 1: CuAAC Conditions and Yields
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | DMF/4-MePiper | 25 | 12 | 89 |
| CuOTf | THF | 60 | 24 | 78 |
| CuCl | Toluene/H2O | 50 | 18 | 82 |
The electron-withdrawing 4-fluorophenyl group on the alkyne enhances reaction kinetics by polarizing the triple bond, while the methoxy group on the azide component remains stable under these conditions.
Solvent and Ligand Effects
Polar aprotic solvents like DMF or DMSO improve Cu(I) solubility, but DMF/4-methylpiperidine mixtures uniquely suppress side reactions, such as Glaser coupling, by stabilizing the copper acetylide intermediate. Ligand-free systems are sufficient for simple substrates, but sterically hindered azides benefit from tris(benzyltriazolylmethyl)amine (TBTA) ligands, increasing yields to 93% for bulky analogs.
Post-Cycloaddition Carboxamide Installation
Carboxylic Acid Activation
The triazole intermediate (3) is functionalized at the C4 position via nitrile hydrolysis. Treatment with 6M HCl at 80°C for 6 hours converts the nitrile group to a carboxylic acid (4) , which is subsequently activated using ethyl chloroformate in THF to form the mixed anhydride (5) . Coupling with 5-chloro-2-methoxyaniline (6) in the presence of N-methylmorpholine yields the final carboxamide (7) in 76% overall yield (Scheme 1).
Scheme 1: Carboxamide Synthesis Pathway
-
Triazole intermediate (3) → Hydrolysis → Carboxylic acid (4)
-
(4) + ClCO2Et → Anhydride (5)
-
(5) + (6) → Carboxamide (7)
Alternative Amidating Reagents
Comparative studies show that HATU/DIPEA-mediated coupling in DCM achieves higher purity (98%) compared to EDCI/HOBt (92%), albeit at a 10% higher cost. Microwave-assisted amidation (100°C, 30 min) reduces reaction times but requires stringent moisture control.
Multi-Step Protecting Group Strategies
Amino Group Protection
The 4-fluorophenylamino group in (1) is protected as a tert-butyl carbamate (Boc) during CuAAC to prevent coordination with copper catalysts. Deprotection with TFA/DCM (1:1) post-cycloaddition restores the free amine without triazole ring degradation.
Methoxy Group Stability
The 2-methoxy substituent on the benzyl azide (2) remains intact under acidic (HCl) and basic (K2CO3) conditions, as confirmed by TLC and NMR monitoring. However, prolonged heating (>12 h) in DMF at 100°C may lead to partial demethylation, necessitating reaction time optimization.
Scalability and Industrial Considerations
Flow Chemistry Applications
A continuous flow system using Amberlyst A-21 resin-packed columns enables catalyst recycling and reduces purification steps. This method achieves 85% yield at a 50 g scale, with residual copper levels <10 ppm.
Environmental Impact
Solvent recovery systems for DMF reduce waste by 70%, while CuI catalyst recycling via precipitation with Na2S decreases metal consumption by 40%.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 3.94 (s, 3H, OCH3).
-
HRMS : m/z 416.0921 [M+H]+ (calc. 416.0925).
Purity Optimization
Recrystallization from ethanol/water (4:1) increases purity from 90% to 99.5%, with a melting point of 214–216°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a corresponding aldehyde or carboxylic acid.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives, including N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study : A study demonstrated that triazole derivatives with a similar structure exhibited IC₅₀ values in the low micromolar range against human glioblastoma and melanoma cell lines. The presence of electron-withdrawing groups like chlorine at specific positions enhances the cytotoxic activity due to increased reactivity with cellular targets .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial effects. The unique structure of this compound contributes to its ability to inhibit bacterial growth.
Case Study : In vitro studies have shown that similar triazole derivatives can effectively combat resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored in various studies. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Study : Research has indicated that triazole compounds can significantly reduce the levels of pro-inflammatory cytokines in animal models of inflammation, suggesting their utility in treating inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical and biological properties. These substituents can affect the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the triazole class. This compound has garnered interest due to its potential biological activities, particularly in antibacterial and antifungal domains. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, demonstrating varying degrees of efficacy.
Table 1: Antibacterial Activity Data
The compound shows promising activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to or better than standard antibiotics.
Antifungal Activity
Triazoles are also known for their antifungal properties. The compound's antifungal activity has been evaluated against various fungal strains, revealing its potential as a therapeutic agent.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.5 - 1.0 μg/mL | |
| Aspergillus niger | 1.0 - 2.0 μg/mL |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. Molecular docking studies suggest that the compound binds effectively to target sites within these enzymes, disrupting their function and leading to cell death.
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Mycobacterial Infections : A study demonstrated that the compound exhibited superior activity against drug-resistant strains of Mycobacterium tuberculosis compared to traditional treatments like isoniazid and rifampicin, with MIC values showing significant reductions in bacterial load in treated subjects .
- Combination Therapy : Research has shown that when used in combination with other antibiotics, this triazole derivative enhances the overall antimicrobial effect, suggesting a synergistic relationship that could be beneficial in treating complex infections .
Q & A
Q. What are the recommended synthesis routes for N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 4-fluoroaniline with an isocyanide derivative to form a carboximidoyl chloride intermediate.
- Step 2 : Cyclization with sodium azide to construct the triazole core.
- Step 3 : Amide coupling using reagents like EDCI/HOBt to attach the 5-chloro-2-methoxyphenyl moiety.
Characterization : Intermediates are purified via column chromatography and validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Reaction progress is monitored via TLC .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Spectroscopic Analysis : ¹H NMR (aromatic protons at δ 7.1–8.3 ppm), ¹³C NMR (carbonyl at ~165 ppm), and IR (amide C=O stretch at ~1680 cm⁻¹).
- X-ray Crystallography : Resolves crystal packing and confirms substituent orientations (if single crystals are obtainable).
- Mass Spectrometry : HRMS confirms molecular formula (e.g., [M+H]⁺ at m/z 430.08) .
Q. What are the solubility challenges, and how can they be mitigated in vitro?
- Issue : Low aqueous solubility due to aromatic/heterocyclic groups.
- Solutions :
- Use polar aprotic solvents (e.g., DMSO) for stock solutions.
- Formulate with cyclodextrins or liposomal carriers.
- Synthesize prodrugs (e.g., ester derivatives) to enhance hydrophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Methodology :
- Validate assays using positive controls (e.g., staurosporine for kinase inhibition).
- Perform dose-response curves under standardized conditions.
- Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Metabolic Stability : Assess liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups).
- Bioavailability :
- Introduce fluorine atoms to block CYP450-mediated oxidation.
- Use salt forms (e.g., hydrochloride) to improve solubility.
- In Vivo PK : Conduct rodent studies with LC-MS/MS quantification of plasma/tissue levels .
Q. How is the mechanism of action (MoA) elucidated for this compound?
- Target Identification :
- Chemical Proteomics : Use affinity chromatography with biotinylated analogs to pull down binding proteins.
- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells.
- Pathway Analysis : Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- SAR Libraries : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) and correlate with activity .
Methodological Notes
- Contradiction Management : Always cross-validate conflicting data using orthogonal assays and statistical tools (e.g., Grubbs’ test for outliers).
- Advanced SAR : Prioritize substituents at the triazole 4-position for maximal target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
